1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine
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Overview
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine is a chemical compound with the molecular formula C12H16ClNO3S It is known for its unique structural features, which include a piperidine ring substituted with a hydroxyl group and a phenyl ring substituted with a chloro and methylsulfonyl group
Scientific Research Applications
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore, have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid to produce prostaglandins .
Mode of Action
Similar compounds have been shown to selectively inhibit the cox-2 isozyme . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators .
Biochemical Pathways
The inhibition of cox-2 by similar compounds leads to a decrease in prostaglandin production, affecting the inflammatory response .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles were studied for similar compounds .
Result of Action
Similar compounds have shown good anti-inflammatory activity due to their selective inhibition of cox-2 .
Action Environment
Factors such as ph can influence the release of nitric oxide from similar compounds .
Safety and Hazards
While specific safety and hazard information for “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is not available, compounds with similar structures may pose risks. For instance, the compound “1-[2-Chloro-4-(methylsulphonyl)phenyl]piperazine” has been classified as potentially causing eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(methylsulfonyl)aniline and piperidine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the desired position on the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or methylsulfonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylsulfonylated products.
Substitution: Formation of substituted derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid: Similar structure with an additional carboxylic acid group.
(2S,3S)-3-{3-[2-chloro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-cyclopentylidene-4-cyclopropyl-1-fluorobutan-2-amine: Contains a similar phenyl ring with chloro and methylsulfonyl groups but different overall structure.
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-18(16,17)10-2-3-12(11(13)8-10)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXOBKQIQRIRIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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